molecular formula C15H22N2O2 B233236 Ethyl (4-amino-1-benzylpyrrolidin-3-yl)acetate CAS No. 144017-84-5

Ethyl (4-amino-1-benzylpyrrolidin-3-yl)acetate

Cat. No. B233236
CAS RN: 144017-84-5
M. Wt: 262.35 g/mol
InChI Key: NZWSMTBLVXYYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-amino-1-benzylpyrrolidin-3-yl)acetate, also known as Etizolam, is a thienodiazepine derivative that is used as a research chemical. It is a psychoactive drug that is structurally similar to benzodiazepines but has a slightly different chemical structure. Etizolam is known for its anxiolytic, sedative, and hypnotic effects, making it a popular research chemical in the scientific community.

Mechanism of Action

Ethyl (4-amino-1-benzylpyrrolidin-3-yl)acetate works by binding to the GABA receptors in the brain, which are responsible for inhibiting the activity of neurons. This results in the reduction of anxiety, sedation, and hypnotic effects. The mechanism of action of this compound is similar to that of benzodiazepines, but with a slightly different chemical structure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation and hypnotic effects. It has also been shown to have muscle relaxant properties, making it useful in the treatment of muscle spasms and other related conditions.

Advantages and Limitations for Lab Experiments

Ethyl (4-amino-1-benzylpyrrolidin-3-yl)acetate has several advantages and limitations when used in lab experiments. One advantage is its anxiolytic and sedative effects, which can be useful in studying the effects of stress and anxiety on the body. However, one limitation is that it is a controlled substance in many countries, making it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on Ethyl (4-amino-1-benzylpyrrolidin-3-yl)acetate. One direction is to study its effects on different types of anxiety and sleep disorders. Another direction is to study its effects on the GABA receptors in the brain and how it interacts with other neurotransmitters. Additionally, more research is needed to determine the long-term effects of this compound use and its potential for abuse.

Synthesis Methods

Ethyl (4-amino-1-benzylpyrrolidin-3-yl)acetate is synthesized by the condensation of benzyl cyanide and 2-(2-chloroethyl)benzoic acid. The resulting product is then reduced using lithium aluminum hydride to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Ethyl (4-amino-1-benzylpyrrolidin-3-yl)acetate has been used in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic, sedative, and hypnotic effects, making it useful in the treatment of anxiety, insomnia, and other sleep disorders. This compound has also been used to study its effects on the GABA receptors in the brain.

properties

CAS RN

144017-84-5

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

ethyl 2-(4-amino-1-benzylpyrrolidin-3-yl)acetate

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)8-13-10-17(11-14(13)16)9-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,16H2,1H3

InChI Key

NZWSMTBLVXYYPK-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CN(CC1N)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)CC1CN(CC1N)CC2=CC=CC=C2

synonyms

trans-(4-Amino-1-benzylpyrrolidin-3-yl)-acetic acid ethyl ester

Origin of Product

United States

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